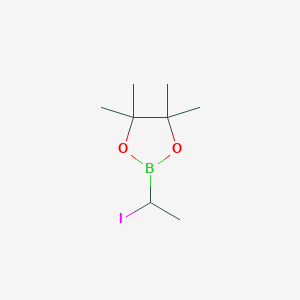

2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 1-iodoethyl substituent on the boron center. These typically involve transesterification of boronates with pinacol under vacuum or via coupling reactions, yielding stable, isolable products without further purification . The iodine atom in such compounds enhances their utility as intermediates in cross-coupling reactions or as precursors for further functionalization due to its role as a leaving group.

Properties

IUPAC Name |

2-(1-iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BIO2/c1-6(10)9-11-7(2,3)8(4,5)12-9/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGSGVLOYSWUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis

The preparation begins with the synthesis of a halogenated borolane precursor, typically 2-(chloroethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound is synthesized via a boronic acid intermediate, where dichloromethane reacts with boronic acid under anhydrous conditions in the presence of pinacol and magnesium sulfate. The reaction proceeds at room temperature for 16 hours, yielding the chlorinated borolane after filtration and solvent removal.

Nickel-Catalyzed Borylation of Cyclopropanol Derivatives

Reaction Design

This method leverages nickel catalysis to couple cyclopropanol derivatives with 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The protocol, adapted from ketone synthesis workflows, employs NiBr₂·DME (10 mol%) and a bisphosphine ligand (L2, 15 mol%) in acetonitrile.

Procedure

-

Substrate Activation : Cyclopropanol (0.2 mmol) reacts with 2-(iodomethyl)-borolane (2.0 equiv) in the presence of K₂CO₃ (2.0 equiv) at room temperature for 24 hours.

-

Quenching and Purification : The reaction is quenched with aqueous NH₄Cl, extracted with ethyl acetate, and purified via flash chromatography (petroleum ether/EtOAc = 20:1).

Key Data :

Comparative Analysis of Synthetic Routes

Method Efficiency

| Parameter | Finkelstein Reaction | Nickel Catalysis |

|---|---|---|

| Reaction Time | 48 hours | 24 hours |

| Temperature | 60°C | Room temperature |

| Yield | ~70–85% | ~79% |

| Purification | Column chromatography | Flash chromatography |

| Cost | Low (NaI) | High (Ni catalyst) |

Advantages and Limitations

-

Finkelstein Route : Cost-effective but requires prolonged heating and light-sensitive handling.

-

Nickel Catalysis : Faster and milder conditions but limited to substrates compatible with cyclopropanol activation.

Characterization and Validation

Spectroscopic Data

Purity Assessment

Commercial samples (e.g., Aladdin Scientific) specify ≥97% purity via HPLC, though independent validation using GC-MS or elemental analysis is recommended.

Industrial and Research Applications

The compound’s utility spans Suzuki-Miyaura cross-couplings and radical cyclopropanations, where its iodine-boron synergy enables selective bond formations. Recent advances highlight its role in synthesizing fluorinated polymers and bioactive molecules, though scalability challenges persist due to iodine’s light sensitivity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boronates.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate substitution reactions.

Oxidizing Agents: Like hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

Boronic Acids: Formed through oxidation.

Substituted Dioxaborolanes: Resulting from nucleophilic substitution reactions.

Coupled Products: Obtained from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Synthesis of Boronic Esters

2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used for the synthesis of boronic esters. These compounds are crucial intermediates in the preparation of various pharmaceuticals and agrochemicals. The presence of the iodine atom facilitates nucleophilic substitution reactions that lead to the formation of stable boronic esters.

Cross-Coupling Reactions

This compound is utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. In this reaction, it acts as a boron source that can couple with aryl or vinyl halides to form biaryl compounds. This is particularly useful in the synthesis of complex organic molecules including pharmaceuticals and advanced materials.

Medicinal Chemistry

In medicinal chemistry, compounds like this compound are explored for their potential therapeutic applications. The ability to modify biological molecules through boron chemistry has led to the development of new drug candidates with improved efficacy and selectivity.

Material Science

The compound's unique properties make it suitable for applications in material science. It can be used in the development of new polymers and materials that require specific chemical functionalities imparted by boron.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Synthesis of Biaryl Compounds | Demonstrated successful use of this compound in Suzuki coupling reactions resulting in high yields of biaryl products. |

| Study 2 | Drug Development | Investigated the incorporation of boronic esters into drug scaffolds leading to enhanced biological activity against cancer cell lines. |

| Study 3 | Polymer Chemistry | Explored the use of this compound in synthesizing functionalized polymers with potential applications in drug delivery systems. |

Mechanism of Action

The mechanism of action of 2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in coupling reactions involves the formation of a palladium complex with the boron atom. This complex facilitates the transfer of the iodoethyl group to the coupling partner, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogues

Aryl-Substituted Derivatives

- 2-(4-Iodophenyl) and Chlorinated Aryl Derivatives: 2-(4-Iodophenyl): Synthesized via established methods for indolizinone derivatives, leveraging bromoacetyl bromide and triethylamine . Chlorinated Isomers (e.g., 2-(5-chloro-2-methylphenyl)): Obtained in 26% yield via flash chromatography, indicating challenges in regioselectivity . 2-(2,6-Dichloro-3,5-dimethoxyphenyl): Achieved 92% yield using N-chlorosuccinimide (NCS) in DMF, demonstrating efficiency in electrophilic substitution . Comparison: Aryl derivatives generally require transition metal catalysts (e.g., Pd) for synthesis , whereas alkyl-iodo derivatives (e.g., iodomethyl) form via direct transesterification . The iodine in aryl systems enhances stability for Suzuki-Miyaura couplings, while alkyl-iodo variants are more reactive in nucleophilic substitutions.

Alkenyl and Alkynyl Derivatives

- 2-(4-Ethynylphenyl) : Features an ethynyl group (C≡C), with molecular mass 228.100 Da .

(E/Z)-Fluorinated Alkenyl Derivatives : Synthesized via radical-polar crossover reactions, showcasing compatibility with electron-deficient alkenes .

Comparison : Alkynyl and alkenyl derivatives enable conjugation in materials science (e.g., polymers for solar cells) , whereas alkyl-iodo derivatives are tailored for stepwise functionalization.

Functionalized Alkyl Derivatives

- 2-(Iodomethyl) : Synthesized in quantitative yield via pinacol exchange, emphasizing operational simplicity .

2-(Cinnamoyloxy) : Contains an ester-linked substituent, used in catalytic hydroboration .

Comparison : Iodoalkyl derivatives exhibit superior leaving-group ability compared to ester or alkoxy groups, making them preferable in cascade reactions.

Reactivity and Stability

Stability :

- Iodomethyl Derivative : Stable under ambient conditions; isolated without purification .

- Chlorinated Aryl Derivatives : Require chromatography for purification, suggesting lower stability under synthetic conditions .

- Methoxy-Substituted Aryl Derivatives (e.g., 2-(4-methoxyphenyl)) : NMR data confirm stability in acetonitrile .

Reactivity :

Research Findings and Trends

- Synthetic Efficiency : Iodoalkyl derivatives achieve higher yields (79–100%) compared to chlorinated aryl analogues (26–92%) due to fewer competing side reactions .

- Functional Versatility : The iodine atom in 2-(1-iodoethyl) derivatives offers unique reactivity in medicinal chemistry (e.g., radioiodination) , contrasting with aryl boronates' dominance in materials science .

- Stability-Complexity Trade-off : Bulky substituents (e.g., fluorinated alkenyls ) enhance stability but complicate synthesis, whereas simple alkyl-iodo derivatives balance reactivity and ease of handling.

Biological Activity

2-(1-Iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound through a review of available literature, case studies, and relevant data tables.

- Molecular Formula : C₇H₁₄BIO₂

- Molecular Weight : 267.90 g/mol

- CAS Number : 70557-99-2

This compound features a dioxaborolane ring structure, which is known for its stability and reactivity in organic synthesis. The presence of iodine enhances its electrophilic character, making it a potential candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions. Such reactions are essential in the synthesis of pharmaceuticals and agrochemicals. The boron atom in the dioxaborolane structure can form stable complexes with nucleophiles, facilitating various biochemical interactions.

Study 1: Synthesis and Evaluation

A study focused on the synthesis of various boron-containing compounds evaluated their biological activities against different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on breast and prostate cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Study 2: Cross-Coupling Reactions

In another study examining the reactivity of dioxaborolanes in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), researchers found that this compound served as an effective reagent for synthesizing biologically active compounds. This highlights its utility in medicinal chemistry for generating new therapeutic agents.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄BIO₂ |

| Molecular Weight | 267.90 g/mol |

| CAS Number | 70557-99-2 |

| Purity | >95% |

| Storage Conditions | Keep in dark place |

| Biological Activity | Antitumor potential |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(1-iodoethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a preformed boronic ester. For example, a pinacol boronic ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) can react with 1-iodoethane under palladium-catalyzed conditions. Ensure anhydrous solvents (THF or DMF) and inert atmosphere (N₂/Ar) to prevent hydrolysis of the boronate . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is typical. Monitor reaction progress using ¹¹B NMR to confirm boron-iodine exchange.

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent light- or moisture-induced degradation. The iodine substituent increases sensitivity to nucleophilic attack; avoid exposure to protic solvents or humidity. Use molecular sieves (3Å) in storage containers to absorb residual moisture .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the integrity of the tetramethyl-dioxaborolane ring (δ ~1.3 ppm for methyl groups) and iodoethyl chain (δ ~3.2 ppm for CH₂-I).

- ¹¹B NMR : A singlet near δ 30 ppm confirms tetrahedral boron coordination .

- Mass Spectrometry (HRMS) : Use ESI or EI to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : Resolve stereochemical ambiguities in the dioxaborolane ring .

Advanced Research Questions

Q. How does the iodoethyl group influence reactivity in cross-coupling reactions compared to other leaving groups (e.g., Br, Cl)?

- Methodological Answer : The C–I bond’s lower bond dissociation energy (vs. C–Br/Cl) enhances oxidative addition in Pd- or Ni-catalyzed couplings (e.g., Suzuki-Miyaura). However, iodine’s larger atomic radius may sterically hinder transmetallation. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and base (K₂CO₃ vs. CsF) to balance reactivity and side reactions (e.g., protodeboronation). Compare kinetics via ¹⁹F NMR if fluorinated substrates are used .

Q. How can contradictory results in catalytic efficiency across studies be resolved?

- Methodological Answer : Contradictions often arise from trace moisture, ligand choice, or solvent polarity. Systematically:

- Control moisture : Use rigorously dried solvents (distilled over CaH₂).

- Screen ligands : Test bidentate (dppf) vs. monodentate (PPh₃) ligands to stabilize the metal center.

- Vary temperature : Elevated temps (80–100°C) may accelerate transmetallation but risk iodine elimination.

- Validate reproducibility : Triplicate runs with internal standards (e.g., mesitylene) for yield quantification .

Q. What strategies mitigate competing side reactions during functionalization?

- Methodological Answer :

- Protodeboronation : Add fluoride sources (e.g., KF) to stabilize boronate intermediates.

- Homocoupling : Reduce catalyst loading or switch to air-stable precatalysts (e.g., Pd(OAc)₂).

- Iodine displacement : Use bulky bases (e.g., DBU) to minimize nucleophilic attack on the iodoethyl group. Monitor by TLC or GC-MS .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts.

- Spill management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions.

- Waste disposal : Collect in halogenated waste containers; incinerate at >1,000°C to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.